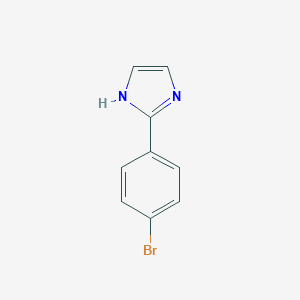

2-(4-bromophenyl)-1H-imidazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-bromophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIGPPDONXVEHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470728 | |

| Record name | 2-(4-bromophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176961-53-8 | |

| Record name | 2-(4-bromophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromophenyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches for 2-(4-Bromophenyl)-1H-imidazole Scaffolds

The construction of the this compound core can be achieved through several elegant and efficient synthetic strategies. These methods often prioritize atom economy, high yields, and mild reaction conditions.

Multi-component Cyclocondensation Reactions for Imidazole (B134444) Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency. The Debus-Radziszewski reaction, a classic MCR, provides a straightforward route to tri- and tetrasubstituted imidazoles. ijprajournal.com This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). For the synthesis of 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole, a variation of this reaction utilizes benzil, 4-bromobenzaldehyde, and ammonium (B1175870) acetate (B1210297) as the ammonia source. ijprajournal.comjocpr.com

Several catalysts have been employed to enhance the efficiency of this transformation. For instance, anhydrous lead(II) chloride in ethanol (B145695) has been shown to be an effective catalyst, offering simple workup, short reaction times, and high yields. jocpr.com Other catalytic systems, such as methane (B114726) sulfonic acid under solvent-free conditions, have also been successfully applied. amazonaws.com A study by Sonar et al. demonstrated the use of lactic acid as a biodegradable catalyst for the synthesis of 2,4,5-trisubstituted imidazoles, including the 2-(4-bromophenyl) derivative, with high yields. ijprajournal.com Furthermore, ultrasound irradiation in the presence of a nanocrystalline MgAl2O4 catalyst has been reported to facilitate the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles, including 2-(4-bromophenyl)-1,4,5-triphenyl-1H-imidazole. nih.gov

| Catalyst | Reactants | Product | Key Features | Reference |

|---|---|---|---|---|

| Anhydrous PbCl2 | Benzil, 4-bromobenzaldehyde, Ammonium acetate | 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole | Simple workup, short reaction time, high yields | jocpr.com |

| Methane sulfonic acid | Benzil, 4-bromobenzaldehyde, Ammonium acetate | 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole | Solvent-free, cost-effective, excellent yields | amazonaws.com |

| Lactic acid | Benzil, 4-bromobenzaldehyde, Ammonium acetate | 2,4,5-trisubstituted imidazoles | Biodegradable catalyst, high yields | ijprajournal.com |

| Nanocrystalline MgAl2O4 | Benzil, 4-bromobenzaldehyde, Ammonium acetate, Aniline (B41778) | 2-(4-bromophenyl)-1,4,5-triphenyl-1H-imidazole | Ultrasound irradiation, mild conditions, high yields | nih.gov |

Catalyst-Free [3+2] Cyclization Strategies for Imidazole Synthesis

An alternative and elegant approach to imidazole synthesis involves the [3+2] cyclization of vinyl azides with amidines. This method offers a facile and efficient route to 2,4-disubstituted imidazoles under catalyst-free conditions. acs.orgnih.govnih.gov The reaction proceeds with a broad functional group tolerance and provides good to excellent yields of the desired products. acs.orgnih.gov Specifically, the reaction of a vinyl azide (B81097) bearing a 4-bromophenyl group with a suitable amidine would lead to the formation of a 2-(substituted)-4-(4-bromophenyl)-1H-imidazole. This strategy is particularly valuable as it allows for the synthesis of imidazoles with a free N-H and C-5 position, which are amenable to further functionalization. acs.orgnih.gov

For example, the reaction between (1-azidovinyl)benzene and 4-bromobenzimidamide (B2430119) hydrochloride, in the presence of a base like DBU, would yield 2-phenyl-4-(4-bromophenyl)-1H-imidazole. The absence of a metal catalyst makes this a more environmentally friendly approach. Research has demonstrated the synthesis of various 2,4-disubstituted imidazoles, including 2,4-bis(4-bromophenyl)-1H-imidazole, in high yields using this methodology. nih.gov

Oxidative Cyclocondensation Methods Employing Specific Catalytic Systems

Oxidative cyclocondensation reactions have emerged as a powerful tool for the synthesis of imidazoles. These methods often utilize a metal catalyst and an oxidant, such as molecular oxygen from the air, to facilitate the C-N bond formation.

Copper-catalyzed systems are prominent in this area. rsc.orgrsc.orgresearchgate.net One approach involves the one-pot synthesis of aryl imidazole derivatives from ketones, where a copper salt and an inorganic nitrogen source like ammonium carbonate are used. rsc.org This process proceeds via α-amination and oxidative C-C bond cleavage. Another copper-catalyzed method involves the aerobic oxidative cyclization of 2-aminobenzimidazole, an aldehyde (such as 4-bromobenzaldehyde), and a terminal alkyne to produce benzoimidazo[1,2-a]imidazolones. rsc.org

Visible light has also been employed to promote the domino synthesis of 2-aryl benzimidazoles from ortho-phenylenediamines and arylmethyl amines under aerobic conditions. rsc.org This methodology demonstrates wide substrate scope and high yields.

Denitrogenative Transformation Pathways from Triazoles for Imidazole Rings

A novel and efficient route to substituted 1H-imidazoles involves the denitrogenative transformation of 5-amino-1,2,3-triazoles. mdpi.comcolab.wsnih.gov This acid-mediated process includes the intramolecular cyclization of 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles, followed by the opening of the triazole ring and insertion of an in situ formed carbene intermediate. mdpi.comnih.gov This strategy has been successfully applied to synthesize various 2-substituted imidazole derivatives.

Furthermore, transition-metal-catalyzed denitrogenative transannulation of N-sulfonyl-1,2,3-triazoles with nitriles offers another pathway to imidazoles. nih.gov Rhodium catalysts, for instance, can facilitate the reaction between pyridotriazoles and various nitriles to form N-fused imidazoles. nih.gov A metal-free alternative using BF3·Et2O to promote the denitrogenative transannulation of N-sulfonyl-1,2,3-triazoles has also been developed, expanding the toolkit for imidazole synthesis. rsc.org

Derivatization Strategies for this compound Analogues

Once the this compound scaffold is in hand, its further functionalization opens up a vast chemical space for developing novel compounds with diverse applications.

Functionalization of the Imidazole Nitrogen Atom (N-alkylation, N-arylation)

The nitrogen atoms of the imidazole ring are key sites for derivatization, with N-alkylation and N-arylation being the most common transformations.

N-alkylation can be achieved by reacting this compound with an appropriate alkyl halide in the presence of a base. A study reported the synthesis of 4-(4-bromophenyl)-1-(2-(4-bromophenyl)-2-oxoethyl)-1H-imidazole by reacting 4-(4-bromophenyl)-1H-imidazole with 2,4'-dibromoacetophenone. mdpi.com

N-arylation of imidazoles is a crucial transformation for the synthesis of many biologically active compounds. The Ullmann condensation, a classical copper-catalyzed cross-coupling reaction, has been widely used for this purpose. nih.gov However, modern advancements have led to the development of more efficient palladium- and copper-catalyzed N-arylation methods. nih.govrsc.org

Palladium nanoparticles supported on modified single-walled carbon nanotubes have been shown to be a highly efficient and reusable heterogeneous catalyst for the Ullmann-type N-arylation of imidazoles with aryl iodides. rsc.org L-proline has also been used as an effective additive in copper-catalyzed Ullmann-type coupling reactions of aryl iodides with imidazoles. researchgate.net Furthermore, a completely N1-selective palladium-catalyzed arylation of unsymmetrical imidazoles with aryl halides has been developed, which is crucial for controlling regioselectivity. nih.gov

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Pd nanoparticles on SWCNT | Imidazole, Aryl iodide | Heterogeneous, reusable, excellent yields | rsc.org |

| CuI / L-proline | Imidazole, Aryl iodide | Good to excellent yields | researchgate.net |

| Pd2(dba)3 / Biaryl phosphine (B1218219) ligand | Unsymmetrical imidazoles, Aryl halides | Completely N1-selective | nih.gov |

| CuI-NHC complex | Imidazoles, Aryl chlorides | Efficient for heteroaryl chlorides | mdpi.com |

Substituent Effects on the Bromophenyl Moiety

The electronic and steric nature of substituents on the phenyl ring of 2-aryl-imidazoles can significantly influence reaction outcomes and yields. In the context of derivatives related to this compound, the introduction of various groups onto the second phenyl ring at the C4 or C5 position of the imidazole core demonstrates this principle.

Research into the synthesis of 1,2,4,5-tetrasubstituted imidazoles has shown that the electronic properties of the aryl ring play a crucial role. For instance, in the three-component reaction of hydroxylamines, aldehydes, and 2-azido acrylates, aryl groups on the 2-azido acrylate (B77674) with electron-donating properties tended to provide slightly better yields than those with electron-withdrawing groups. arkat-usa.org

A study on the cascade regioselective annulation of β-enaminones with N-sulfonyl triazoles to form imidazoles provides concrete data on these effects. The reaction tolerates a range of substituents on the phenyl ring, with both electron-donating and electron-withdrawing groups being viable. For example, the synthesis of 4-aryl-2-methyl-1-tosyl-1H-imidazoles shows varying yields depending on the substituent. The parent compound, 2-methyl-4-phenyl-1-tosyl-1H-imidazole, is formed in a 96% yield. Introducing a bromine atom at the para position of this phenyl ring, to yield 4-(4-bromophenyl)-2-methyl-1-tosyl-1H-imidazole, results in a comparable 93% yield. nih.gov However, strong electron-withdrawing groups like trifluoromethyl lead to a lower yield of 75%. nih.gov

The following table summarizes the yields for the synthesis of various substituted imidazole derivatives, illustrating the impact of different functional groups.

| Substituent on Phenyl Ring (at C4 of Imidazole) | Resulting Compound Name | Yield (%) | Reference |

| H | 2-Methyl-4-phenyl-1-tosyl-1H-imidazole | 96 | nih.gov |

| 4-Br | 4-(4-Bromophenyl)-2-methyl-1-tosyl-1H-imidazole | 93 | nih.gov |

| 4-CF₃ | 2-Methyl-1-tosyl-4-(4-(trifluoromethyl)phenyl)-1H-imidazole | 75 | nih.gov |

| 4-tert-Butyl | 4-(4-(tert-Butyl)phenyl)-2-methyl-1-tosyl-1H-imidazole | 94 | nih.gov |

| m-Tolyl | 2-Methyl-4-(m-tolyl)-1-tosyl-1H-imidazole | 95 | nih.gov |

This interactive table provides a summary of yields based on substituent effects.

Incorporation of Azo Linkages to Form Azoimidazoles

The synthesis of azo compounds containing an imidazole moiety, known as azoimidazoles, represents a significant chemical transformation. These compounds are typically synthesized through a diazo coupling reaction, where a diazonium salt is reacted with a coupling agent—in this case, an imidazole derivative. researchgate.netnih.gov

A general method involves the diazotization of a primary aromatic amine, such as aniline or its derivatives, using sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5°C) to form a diazonium salt. researchgate.netajchem-a.com This reactive intermediate is then coupled with an imidazole compound. For example, researchers have successfully synthesized novel indanedione-based azo dyes through this conventional diazo coupling reaction. researchgate.net

Specific research has detailed the synthesis of new heterocyclic imidazole azo ligands. In one study, 4,5-diphenyl imidazole was coupled with the diazonium salt of 4-(tetra-butyl)aniline to produce E-2-((4-tetra-butyl)phenyl diazenyl)4,5-diphenyl imidazole. aip.org The resulting azoimidazole ligand was then used to form complexes with various transition metal ions, coordinating as a bidentate ligand through a nitrogen atom of the azo group and the third nitrogen atom of the imidazole ring. aip.org

Another approach involves synthesizing azo-linked hybrids of diazoles and imides. This is achieved by diazotizing substituted 1,3,4-thia-/oxadiazol-2-amines and subsequently coupling the generated diazonium salts with N-substituted cyclic imides. nih.gov Furthermore, a domino synthesis strategy has been developed to create a new class of azoimidazoles from 5-aminoimidazole-4-carboxamidrazones. rsc.orgresearchgate.net

The synthesis of imidazol-5-one azo compounds has also been explored. This multi-step process begins with an α,β-unsaturated carboxylic acid and proceeds through an oxazolone (B7731731) intermediate, which is then reacted with benzidine. Subsequent treatment with aromatic compounds in the presence of sodium nitrite and hydrochloric acid at low temperatures yields the final azo products via a coupling reaction. ajchem-a.com

The following table outlines various azoimidazole compounds synthesized through these methods.

| Azoimidazole Derivative | Synthetic Precursors | Key Reaction Type | Reference |

| E-2-((4-tetra-butyl)phenyl diazenyl)4,5-diphenyl imidazole | 4,5-Diphenyl imidazole, 4-(tetra-butyl)aniline | Diazo coupling | aip.org |

| Azo-linked hybrids of 1,3,4-thia-/oxadiazoles with cyclic imides | Substituted 1,3,4-thia-/oxadiazol-2-amines, N-substituted cyclic imides | Diazo coupling | nih.gov |

| Imidazole-based azo dyes | 5-Aminoimidazole-4-carboxamidrazones, Phenylhydrazine | Domino reaction | rsc.org |

| Imidazol-5-one azo compounds | (E)-4-benzylidene-2-vinyloxazol-5(4H)-one, Benzidine, Aromatic compounds | Diazo coupling | ajchem-a.com |

This interactive table summarizes different synthetic routes to azoimidazoles.

Mechanistic Elucidation of Reaction Pathways for Imidazole Formation

The formation of the imidazole ring, particularly in 2-aryl substituted imidazoles, can proceed through several mechanistic pathways, often dependent on the starting materials and reaction conditions.

A widely recognized pathway is the Debus-Radziszewski reaction. The mechanism for the formation of 2,4,5-trisubstituted imidazoles involves the condensation of a dicarbonyl compound (like benzil), an aldehyde, and ammonia (often from ammonium acetate). nih.govsemanticscholar.org

Alternative mechanisms have also been proposed for different synthetic routes. For the synthesis of 1,2,4-trisubstituted-(1H)-imidazoles from chalcones and benzylamines, a plausible mechanism involves a copper-catalyzed C-C bond cleavage. The reaction is thought to proceed through the formation of an imine, followed by the creation of an iodonium (B1229267) ion intermediate. A series of rearrangements, intramolecular cyclization, and finally aromatization via fragmentation leads to the imidazole product. acs.orgrsc.org

In the regioselective synthesis of highly substituted imidazoles from diaminomaleonitrile (B72808) (DAMN)-based imines, computational studies revealed that a 2-hydroxyaryl substituent controls the reaction's regioselectivity. It guides the mechanism through a self-catalyzed hydrogen atom shift, promoting an intramolecular abstraction and protonation process that favors the formation of the imidazole ring over other potential heterocyclic products. nih.gov

Other proposed mechanisms include:

Thermolysis of N-arylbenzamidoximes: This pathway involves the homolysis of N-O and/or C-N bonds, leading to the formation of imidazole derivatives among other products. researchgate.net

Base-catalyzed [2+2+2] addition: The reaction of alkynes with nitriles can proceed via the formation of an imine, followed by a 5-exo-dig cyclization and subsequent aromatization to yield the imidazole ring. rsc.org

These varied mechanistic pathways underscore the versatility of imidazole synthesis and highlight how reaction conditions and substrate structure can be manipulated to achieve desired products.

Molecular Structure Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallographic Analysis for Solid-State Molecular Structure Determination

For instance, the analysis of derivatives such as 2-(4-bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole reveals a monoclinic crystal system. nih.gov In one such derivative, the crystal data is as follows:

| Crystal Data | |

| Formula | C₂₆H₂₅BrN₂ |

| Molecular Weight ( g/mol ) | 445.39 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.665(5) |

| b (Å) | 9.619(5) |

| c (Å) | 21.541(10) |

| β (°) | 91.092(9) |

| Volume (ų) | 2209.4(19) |

| Z | 4 |

| Temperature (K) | 150 |

| Radiation | Mo Kα |

| Table 1: Crystallographic data for 2-(4-bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole. nih.gov |

In these structures, the imidazole (B134444) and the 4-bromophenyl rings are not coplanar. The planarity of the bromophenyl-substituted quinazoline (B50416) unit in a related compound, 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine, is a notable feature, with a maximum deviation of 0.098(3) Å. researchgate.net Similarly, the imidazo[1,2-a]pyridine (B132010) derivative is also planar. nih.gov The fundamental imidazole core is expected to maintain its planarity.

Hirshfeld Surface Analysis and Intermolecular Interactions within Crystal Lattices

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. For derivatives of 2-(4-bromophenyl)-1H-imidazole, this analysis reveals the dominant forces governing the crystal packing.

In the crystal structure of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, Hirshfeld analysis indicates that the most significant contributions to the crystal packing arise from H···Br/Br···H (26.1%), H···H (21.7%), and H···C/C···H (21.3%) contacts. nih.gov For ethyl 2-(4-bromophenyl)-1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate, the analysis highlights C–H···π and π···π interactions. osti.gov In another case, 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, H···H (36.2%), C···H/H···C (21.6%), N···H/H···N (12.2%), and Br···H/H···Br (10.8%) interactions are predominant. researchgate.net

Conformational Analysis and Dihedral Angle Investigations

The conformation of this compound, specifically the rotational orientation of the phenyl ring relative to the imidazole ring, is a key structural parameter. X-ray crystallographic studies of its derivatives provide precise measurements of these dihedral angles.

In 2-(4-bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, the dihedral angle between the 4-bromophenyl ring and the imidazole ring is 42.0(2)°. nih.gov In a related quinazoline derivative, this angle is reported to be 56.04(14)°. researchgate.net For (Z)-3-(9-Anthryl)-1-(4-bromophenyl)-2-(4-nitro-1H-imidazol-1-yl)prop-2-en-1-one, the dihedral angle between the imidazole ring and the benzene (B151609) ring is 14.67(2)°. researchgate.net A nearly planar conformation, with a dihedral angle of only 0.62(17)°, was observed between the phenyl and imidazo[1,2-a]pyridine rings in 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. nih.gov

Computational studies, such as potential energy surface scans, on the related 2-(4-bromophenyl)-1H-benzimidazole have been performed to understand the conformational preferences. acs.org These analyses typically show that the planar or near-planar conformations are energetically favored, though steric hindrance from other substituents can lead to larger dihedral angles. For the parent this compound, a significant dihedral angle is expected due to the steric interaction between the ortho hydrogens of the phenyl ring and the hydrogens on the imidazole ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights (e.g., FT-IR, FT-Raman)

For compounds containing the 2-(4-bromophenyl)-imidazole moiety, characteristic vibrational bands are observed. In a study of 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole, the FT-IR spectrum shows prominent peaks at 3447 cm⁻¹ (N-H stretching), 3171 cm⁻¹ (aromatic C-H stretching), 1652 cm⁻¹ (C=N stretching), 1539 cm⁻¹ (C=C stretching), and 803 cm⁻¹ (C-Br stretching). chemguide.co.uk

A detailed vibrational analysis of the closely related 2-(4-bromophenyl)-1H-benzimidazole provides further insight. acs.org Key assignments from its FT-IR and FT-Raman spectra are summarized below:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3000 | N-H stretching |

| ~3100-3000 | Aromatic C-H stretching |

| ~1600 | C=N stretching |

| ~1585 | Aromatic C=C stretching |

| ~1463 | C-N asymmetric stretching |

| ~1384 | C-N symmetric stretching (imidazole) |

| ~1103 | Benzene ring stretching |

| ~1037 | Imidazole C-H scissoring |

| ~835-800 | C-Br stretching |

| Table 2: General vibrational assignments for the 2-(4-bromophenyl)-imidazole scaffold based on related compounds. chemguide.co.uk |

The precise positions of these bands can be influenced by the specific crystalline environment and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. The ¹H and ¹³C NMR spectra of this compound and its derivatives provide a wealth of information about the electronic environment of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-(4-bromophenyl)-4-phenyl-1H-imidazole, the aromatic protons of the 4-bromophenyl ring typically appear as two doublets in the downfield region, a characteristic AA'BB' system. The protons of the imidazole ring also show distinct signals. For example, in a DMSO-d₆ solution of 2-(4-bromophenyl)-1H-phenanthro[9,10-d]imidazole, the N-H proton appears as a broad singlet at a very downfield chemical shift (around 13.47 ppm).

A representative set of ¹H NMR data for a related compound is shown below:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| Ar-H (bromophenyl) | ~7.72 | d | ~8.0 |

| Ar-H (bromophenyl) | ~7.52 | d | ~8.0 |

| Imidazole-H | ~7.40-7.28 | m | - |

| N-H | ~12.80 | s (broad) | - |

| Table 3: Representative ¹H NMR spectral data for the 2-(4-bromophenyl)-imidazole scaffold in CDCl₃ or DMSO-d₆. |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom of the C-Br bond in the phenyl ring typically resonates around 122-125 ppm. The carbons of the imidazole ring have characteristic chemical shifts, with the C2 carbon (between the two nitrogen atoms) appearing significantly downfield.

| Carbon | Chemical Shift (δ, ppm) |

| C2 (imidazole) | ~146.0 |

| Aromatic C-H | ~132.0, 128.9, 126.7 |

| Aromatic C-Br | ~124.9 |

| Aromatic C (quaternary) | ~128.8 |

| Table 4: Representative ¹³C NMR spectral data for 2-(4-bromophenyl)-4-phenyl-1H-imidazole in CDCl₃. |

The exact chemical shifts are sensitive to the solvent and the presence of other substituents on the imidazole or phenyl rings.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular formula is C₉H₇BrN₂, giving a monoisotopic mass of approximately 221.98 g/mol .

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic M+2 peak. This is due to the natural isotopic abundance of bromine, which consists of approximately equal parts of ⁷⁹Br and ⁸¹Br. Consequently, the molecular ion region will show two peaks of nearly equal intensity separated by 2 m/z units, confirming the presence of a single bromine atom.

High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the elemental composition. For 2-(4-bromophenyl)-4-phenyl-1H-imidazole (C₁₅H₁₁BrN₂), the calculated mass is 299.0184, and the found mass is 299.0186, which is in excellent agreement.

The fragmentation pattern can provide further structural clues. While detailed fragmentation studies for the parent compound are not extensively reported, common fragmentation pathways for related imidazoles involve the cleavage of the imidazole ring or the loss of the bromine atom or HBr. The stability of the aromatic rings means that the molecular ion is often a prominent peak in the spectrum.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a robust method for investigating the quantum mechanical properties of molecules, providing a balance between accuracy and computational cost. For 2-(4-bromophenyl)-1H-imidazole, DFT calculations offer a foundational understanding of its intrinsic molecular properties.

Geometry Optimization and Electronic Structure Analysis

The initial step in the computational analysis of a molecule is the determination of its most stable three-dimensional conformation, a process known as geometry optimization. For a related compound, 2-(4-Bromophenyl)-1H-benzimidazole, DFT calculations using the B3LYP method with a 6-31G(d,p) basis set have been employed to achieve this. This process computationally "relaxes" the molecule to its lowest energy state, providing precise information on bond lengths, bond angles, and dihedral angles. This optimized geometry is crucial as it forms the basis for all subsequent electronic structure calculations. The electronic structure analysis then reveals how electrons are distributed within the molecule, which is fundamental to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps, Charge Transfer Characteristics)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter. A smaller energy gap suggests that the molecule is more easily polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |

This is an illustrative table. Specific data for this compound is not available in the provided search results.

Molecular Electrostatic Potential (MESP) Mapping and Reactivity Prediction

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MESP surface is colored to represent different electrostatic potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green areas represent neutral potential.

In studies of related imidazole (B134444) compounds, the MESP map has been used to identify the likely sites for intermolecular interactions. For this compound, it is anticipated that the nitrogen atoms of the imidazole ring would exhibit a negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atom attached to the nitrogen in the imidazole ring would show a positive potential, indicating its susceptibility to nucleophilic attack.

Global Reactivity Descriptors (Chemical Hardness, Chemical Potential, Electronegativity)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's stability and reactivity. These descriptors include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): Represents the resistance to change in the electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Chemical Potential (μ): The negative of electronegativity, it describes the escaping tendency of electrons from an equilibrium system.

These parameters are calculated using the energies of the HOMO and LUMO. While specific calculated values for this compound are not available in the provided search results, the general principles of how these descriptors are used to interpret reactivity can be applied. For instance, a high chemical hardness would suggest high stability and low reactivity.

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Higher value indicates a greater ability to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Higher value indicates greater stability and lower reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape from the system. |

This is an illustrative table. Specific data for this compound is not available in the provided search results.

Molecular Docking Studies in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for predicting how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme.

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking simulations can provide detailed insights into the binding mode of a ligand within the active site of a protein. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. The strength of this interaction is quantified by the binding affinity (or docking score), which is typically expressed in kcal/mol. A lower (more negative) binding energy indicates a more stable complex and a higher binding affinity.

While specific molecular docking studies for this compound against a particular protein target were not identified in the search results, studies on other imidazole derivatives have demonstrated their potential to bind to various enzymes. For example, in silico studies of other synthesized imidazole molecules have shown good binding energies toward target proteins, suggesting their potential as inhibitors. A hypothetical docking study of this compound would involve computationally placing the molecule into the active site of a selected protein and evaluating the resulting binding poses and affinities to predict its potential as a therapeutic agent.

| Parameter | Description | Significance in Drug Discovery |

| Binding Affinity (kcal/mol) | The calculated free energy of binding between the ligand and the protein. | A more negative value suggests a stronger and more favorable interaction. |

| Binding Mode | The specific orientation and conformation of the ligand within the protein's active site. | Reveals key interactions (e.g., hydrogen bonds) responsible for binding. |

| Inhibition Constant (Ki) | A measure of the inhibitor's potency. | A lower Ki value indicates a more potent inhibitor. |

This is an illustrative table. Specific data for this compound is not available in the provided search results.

Virtual Screening for Potential Biological Targets

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For a molecule like this compound, virtual screening can predict its potential biological targets, thereby suggesting therapeutic areas where it might be effective.

Imidazole derivatives are known to possess a wide range of biological activities, and computational screening helps to narrow down the possibilities. Docking studies, a key component of virtual screening, can be performed to predict the binding affinity and mode of interaction of this compound with the active sites of various enzymes and receptors.

Based on the screening of structurally similar imidazole-based compounds, several potential biological targets for this compound can be proposed. For instance, various imidazole derivatives have been screened for their inhibitory activity against enzymes crucial for the survival of pathogens, such as sterol 14α-demethylase (CYP51) in Trypanosoma cruzi researchgate.netnih.gov. Additionally, other studies have focused on targets like α-glucosidase for anti-diabetic applications and sirtuins, which are involved in cellular regulation and are targets for cancer therapy nih.govnih.gov. The general findings suggest that the imidazole scaffold is a versatile platform for designing enzyme inhibitors.

| Potential Biological Target Class | Specific Enzyme Example | Therapeutic Area | Rationale based on Similar Compounds |

|---|---|---|---|

| Protozoan Enzymes | Sterol 14α-demethylase (CYP51) | Antiprotozoal | Screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives showed activity against T. cruzi researchgate.netnih.gov. |

| Metabolic Enzymes | α-Glucosidase | Anti-diabetic | 2-phenyl-1H-benzo[d]imidazole derivatives have been identified as potent inhibitors nih.gov. |

| Epigenetic Targets | Sirtuins (e.g., SIRT1, SIRT2) | Cancer | Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate (B1210297) showed inhibitory effects on nuclear sirtuins nih.gov. |

| Protozoan Glycolytic Enzymes | Triosephosphate Isomerase (TIM) | Antiparasitic (e.g., Leishmaniasis) | Benzimidazole derivatives have been screened as potential inhibitors of L. mexicana TIM mdpi.com. |

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, and conjugative and hyperconjugative interactions within a molecule. It provides a detailed picture of the electron density distribution and the stabilizing interactions between filled and empty orbitals.

For a molecule like this compound, NBO analysis can elucidate the nature of the electronic interactions between the imidazole ring, the phenyl ring, and the bromine substituent. A study on the analogous 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole using DFT calculations revealed significant hyperconjugative interactions and charge delocalization acadpubl.euresearchgate.net. The analysis identified strong intramolecular charge transfer from the lone pairs of the halogen atom to the antibonding orbitals of the aromatic rings, which contributes to the stabilization of the molecular structure acadpubl.eu.

| Donor NBO | Acceptor NBO | Type of Interaction | Expected Consequence |

|---|---|---|---|

| Lone Pair (N) of Imidazole | π* (C=C) of Phenyl Ring | n → π | Intramolecular charge transfer, stabilization of the molecule. |

| Lone Pair (Br) | π (C=C) of Phenyl Ring | n → π | Contribution to electron delocalization and molecular stability. |

| π (C=C) of Phenyl Ring | π (C=N) of Imidazole Ring | π → π* | Enhanced conjugation between the two ring systems. |

Potential Energy Surface Scan Studies for Conformational Stability

Potential Energy Surface (PES) scan studies are computational methods used to explore the conformational space of a molecule and to determine its most stable geometries. By systematically changing a specific geometric parameter, such as a dihedral angle, and optimizing the rest of the molecular geometry at each step, a PES scan can map out the energy landscape associated with that conformational change.

For this compound, a key conformational feature is the rotation around the single bond connecting the phenyl ring to the imidazole ring. A PES scan of the dihedral angle defining the relative orientation of these two rings would reveal the most stable conformation (the global minimum) and any rotational barriers (transition states).

Studies on similar biaryl systems, such as 2,2'-bi-1H-imidazole, have shown that planar conformations can be transition states, while skewed or twisted conformations are often the energy minima rsc.org. For this compound, steric hindrance between the hydrogen atoms on the phenyl and imidazole rings would likely disfavor a fully planar conformation. The PES scan would quantify the energy penalty for planarity and the energy barrier to rotation between different stable conformers. This information is crucial for understanding the molecule's shape, flexibility, and how it might interact with biological targets. A study on related benzimidazole derivatives has also utilized PES scans to understand restricted rotation around methylene bridges, highlighting the utility of this method in analyzing conformational preferences researchgate.net.

| Dihedral Angle Scanned | Expected Low-Energy Conformation | Expected High-Energy Conformation | Significance of Findings |

|---|---|---|---|

| C(imidazole)-C(imidazole)-C(phenyl)-C(phenyl) | Twisted/skewed conformation to minimize steric hindrance. | Planar (0° or 180°) conformation due to steric clashes. | Determines the 3D shape of the molecule, influencing its packing in crystals and its binding to receptors. |

Applications in Materials Science and Advanced Functional Materials

Development of Organic Semiconductor Materials

The field of organic electronics leverages carbon-based molecules and polymers for applications in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The key advantage of these materials is the ability to tune their electronic properties through synthetic chemistry. Imidazole-based compounds, including derivatives of 2-phenyl-1H-imidazole, are of significant interest as organic semiconductors. rsc.org The electronic properties of these molecules are intrinsic to their structure, making them less sensitive to impurities and defects compared to traditional inorganic semiconductors. rsc.org

Derivatives of imidazole (B134444) and carbazole have been synthesized and demonstrated to be effective fluorescent emitters in OLEDs. These materials can exhibit high triplet energy values and hole drift mobility, which are crucial parameters for efficient device performance. researchgate.net For instance, studies on various substituted 2,4,5-triphenyl-1H-imidazole molecules have shown their potential as blue-emitting materials in OLEDs, achieving high luminance and current efficiency. researchgate.net The photoconductivity of imidazole itself has also been investigated, with studies showing that conductance can be enhanced under illumination, a key property for photosensitive devices. acs.org While specific semiconductor data for 2-(4-bromophenyl)-1H-imidazole is not extensively documented, the performance of analogous compounds underscores its potential. The bromine atom can further influence molecular packing and electronic properties through halogen bonding, offering another avenue for tuning material performance.

Table 1: Photoluminescence (PL) Properties of Selected Imidazole-Based Molecules for OLEDs

| Compound Name | PL Peak (nm) | Application | Reference |

|---|---|---|---|

| 2-(4-(tert-butyl)phenyl)-4,5-diphenyl-1H-imidazole | 490 | OLED Emitter | researchgate.net |

| 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole | 488 | OLED Emitter | researchgate.net |

| 2-(4-(tert-butyl)phenyl)-1,4,5-triphenyl-1H-imidazole | 495 | OLED Emitter | researchgate.net |

| 1-(4-chlorophenyl)-2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole | 489 | OLED Emitter | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Incorporation into Polymer and Coating Formulations

The imidazole moiety is a versatile functional group for incorporation into polymers and coatings due to its ability to participate in hydrogen bonding, act as a ligand for metal ions, and serve as a precursor to imidazolium salts. northwestern.edu These properties can be harnessed to create materials with enhanced mechanical strength, thermal stability, ionic conductivity, or antimicrobial properties.

Imidazole derivatives have been investigated as additives to improve the performance of polymer electrolyte membranes (PEMs), which are critical components in batteries and fuel cells. researchgate.netscilit.com Theoretical studies using Density Functional Theory (DFT) have shown that modifying imidazole structures with specific substituents can improve lithium-ion interactions and mobility within a polymer matrix, thereby enhancing ionic conductivity. researchgate.netscilit.com Furthermore, polymers containing imidazole scaffolds in their main chain have been synthesized. For example, novel fluorinated polyamides bearing tetraphenyl imidazole moieties have been prepared, demonstrating good thermal stability, flame retardancy, and solubility in various organic solvents, allowing them to be cast into flexible thin films. acs.org The imidazole ring and its derivatives are also used to create polymer-supported catalysts, which offer advantages like easy separation and reusability. acs.org The this compound scaffold, with its reactive N-H group and potential for further functionalization on the phenyl ring, is a suitable candidate for both covalent incorporation into polymer backbones and use as a functional additive in advanced coating formulations.

Azoimidazole-Based Dyes and Pigments

Azo dyes, characterized by the -N=N- functional group, represent the largest and most important class of synthetic colorants used in various industries. researchgate.net The synthesis of these dyes typically involves a diazotization reaction of a primary aromatic amine followed by a coupling reaction with an electron-rich species. researchgate.netnih.gov When the imidazole ring is used as the coupling component, a class of dyes known as azoimidazoles is formed. These compounds are of interest not only for their color but also for their applications as photoswitches and functional ligands.

The synthesis of a triarylazoimidazole containing a 4-bromophenyl group has been reported through the azo coupling of p-bromophenyldiazonium tetrafluoroborate with a substituted imidazole. The resulting compound was isolated as a red solid, and its crystal structure confirmed a trans configuration around the azo double bond, with significant electron delocalization across the imidazole and aryl rings attached to the azo group. Such compounds are valuable as reactive chromophores and are relevant for academic research in materials science.

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. Azo compounds, including arylazoimidazoles, are a prominent class of photochromic molecules, or "photoswitches." They can be switched between their stable trans (or E) isomer and a metastable cis (or Z) isomer upon irradiation with light of a specific wavelength. Reversion to the stable form can occur thermally or by irradiation with a different wavelength of light.

The photoswitching mechanism in azo compounds can proceed via either rotation around the N=N bond or inversion at one of the nitrogen centers. For arylazoimidazoles, the inversion pathway is generally considered dominant. The performance of these photoswitches, including the thermal half-life of the Z-isomer and the efficiency of photoisomerization, can be finely tuned by altering the electronic properties of the substituents on the aryl ring. For example, para-π-donor substituted azoimidazoles tend to show nearly complete bidirectional photoswitching. Conversely, related arylazobenzimidazoles bearing a free N-H group have been shown to exhibit excellent thermal stability of the Z-isomer, a desirable property for applications where the switched state needs to be maintained. These switches can often be operated using visible light (e.g., violet or cyan light for E to Z isomerization and orange or red light for the reverse process), which is advantageous over UV-light-requiring switches for applications in biological systems and materials science.

Table 2: Comparison of Thermal Half-Lives for Z-isomers of Selected Azoheteroarenes

| Compound Type | Substituent | Half-life (t½) | Solvent | Reference |

|---|---|---|---|---|

| Arylazobenzimidazole | OEt on phenyl ring | 22 min | DMSO | |

| Arylazobenzimidazole | Unsubstituted phenyl | 350 min | DMSO | |

| Arylazobenzimidazole | NO₂ on benzimidazole | 742 min | DMSO | |

| Azopyrazole | Unsubstituted phenyl | 74 days | Acetonitrile |

This table is interactive. Click on the headers to sort the data.

Optical limiters are materials that exhibit a decrease in transmittance as the intensity of incident light increases. This property is crucial for protecting sensitive optical sensors and human eyes from damage by high-intensity laser beams. The primary mechanisms behind optical limiting in organic molecules are reverse saturable absorption (RSA) and two-photon absorption (2PA). northwestern.edu

Azo dyes and imidazole derivatives have shown potential for nonlinear optical (NLO) applications. Azo dyes are known to possess third-order optical nonlinearities, which are responsible for optical limiting behavior. The NLO properties arise from the delocalized π-electron system that spans the molecule. Similarly, D-π-A (donor-π-acceptor) type imidazole derivatives have been synthesized and shown to exhibit significant two-photon absorption cross-sections. In 2PA, a molecule simultaneously absorbs two photons, leading to an excited state. This process is dependent on the square of the light intensity, making it an effective mechanism for optical limiting at high intensities while remaining transparent at low intensities. While direct studies on the optical limiting performance of this compound are limited, the established NLO properties of both the azo dye and imidazole classes of compounds suggest that azo-functionalized derivatives of this molecule could be promising candidates for light protection applications.

Role as Ligands in Coordination Chemistry for Metal Complexes

The imidazole ring is a fundamental ligand in coordination chemistry and bioinorganic chemistry, most notably in the amino acid histidine. scilit.com The ring contains two nitrogen atoms: a pyrrole-type nitrogen (N1) which is protonated in the neutral molecule, and a pyridine-type nitrogen (N3) which has a lone pair of electrons available for coordination to a metal ion. acs.org This allows this compound to act as a monodentate ligand, binding to a metal center through the N3 atom. acs.org

Numerous transition metal complexes with imidazole and its derivatives have been synthesized and characterized. acs.org The coordination of these ligands to metals like copper(II), nickel(II), cobalt(II), and zinc(II) can lead to complexes with various geometries, including tetrahedral, square planar, and octahedral. acs.org The electronic and steric properties of the substituent at the 2-position (the 4-bromophenyl group in this case) can influence the stability, structure, and reactivity of the resulting metal complex. Furthermore, azo-functionalized imidazoles have been studied intensively as ligands, creating complexes with interesting photophysical and magnetic properties. The ability of this compound to form stable metal complexes makes it a useful building block for creating coordination polymers, metal-organic frameworks (MOFs), and catalysts.

Design of Organic Crystalline Materials and Crystal Engineering

Crystal engineering is the rational design of functional molecular solids by controlling intermolecular interactions. For molecules like this compound, the key interactions that guide the formation of specific crystal structures are hydrogen bonds and, potentially, halogen bonds and π-π stacking. The imidazole ring is an excellent hydrogen-bonding motif, with the N1-H group acting as a hydrogen-bond donor and the N3 atom acting as an acceptor. This frequently leads to the formation of robust chains or networks in the solid state.

The crystal structures of many related 2-aryl-1H-imidazoles have been determined. For example, in the crystal structure of 2-phenyl-1H-imidazole, adjacent molecules are linked via N-H···N hydrogen bonds. In more complex derivatives, such as azoimidazoles, molecules can form centrosymmetric dimers via pairs of N-H···O hydrogen bonds if suitable acceptor groups are present. The 4-bromophenyl group can also play a significant role in directing the crystal packing. The bromine atom can participate in halogen bonding (C-Br···O or C-Br···N interactions), which are directional interactions that can be used to engineer specific supramolecular architectures. Additionally, the aromatic phenyl and imidazole rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. By understanding and controlling these varied intermolecular forces, it is possible to design crystalline materials based on this compound with tailored physical properties, such as solubility, melting point, and optical characteristics.

Table 3: Intermolecular Interactions in Phenyl-Imidazole Derivatives

| Compound | Key Intermolecular Interactions | Crystal System | Reference |

|---|---|---|---|

| 2-Phenyl-1H-imidazole | N-H···N hydrogen bonds | Orthorhombic | |

| 2-Methyl-1H-imidazol-3-ium hydrogen oxalate dihydrate | N-H···O and O-H···O hydrogen bonds | Monoclinic | |

| 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole | N-H···O hydrogen bonds, π-π stacking | Triclinic | |

| 1-(4-Bromophenyl)-2-methyl-4-nitro-1H-imidazole | C-Br···O halogen bonds | Orthorhombic |

This table is interactive. Click on the headers to sort the data.

Q & A

Q. What are the optimized synthetic routes for 2-(4-bromophenyl)-1H-imidazole, and how do reaction conditions influence yields?

- Methodological Answer : The synthesis typically involves condensation reactions between 4-bromobenzaldehyde and ammonium acetate in the presence of a catalyst. For example, one protocol reported a 19.5% yield using a microwave-assisted method, while sulfonylation at the N1 position improved yields to 61.2% under mild basic conditions (K₂CO₃/DMF) . Key variables affecting yields include solvent polarity, temperature, and catalyst choice. Comparative studies suggest that sonication or microwave irradiation enhances reaction efficiency by reducing side products .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For this compound, diagnostic NMR signals include a singlet at δ 12.59 ppm (imidazole NH) and aromatic protons at δ 7.87–7.04 ppm . X-ray crystallography further resolves molecular geometry, revealing dihedral angles between the imidazole core and substituents (e.g., 30.1°–64.3° for phenyl rings in derivatives) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : In tuberculosis research, this compound derivatives inhibit Mycobacterium tuberculosis IMPDHΔCBS, with IC₅₀ values in the low micromolar range. Activity is highly dependent on the imidazole moiety; replacing it with oxazole or phenyl groups reduces potency 4–100 fold . Standard assays include enzyme inhibition kinetics and MIC determinations against bacterial strains.

Advanced Research Questions

Q. How does crystallographic data inform the design of imidazole-based inhibitors?

- Methodological Answer : Crystal structures (e.g., PDB ID 6XYZ) reveal that the bromophenyl group occupies a hydrophobic pocket in target enzymes, while the imidazole nitrogen participates in hydrogen bonding. Computational docking (AutoDock Vina) combined with Hirshfeld surface analysis quantifies intermolecular interactions, guiding substituent modifications to enhance binding affinity .

Q. What strategies address contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH, co-solvents) or impurity profiles. For example, residual DMF in synthesized batches can artificially inflate inhibition rates. Rigorous HPLC purity validation (>95%) and standardized protocols (e.g., CLSI guidelines) mitigate these issues .

Q. How is this compound utilized in material science applications?

- Methodological Answer : The compound serves as a ligand in phosphorescent OLEDs , where its electron-deficient bromophenyl group stabilizes excitons. Ullmann coupling reactions with carbazole derivatives yield host materials (e.g., BPhCz-pimi) that achieve <1% efficiency roll-off at 10,000 cd/m². Key parameters include carrier mobility modulation via substituent engineering .

Q. What computational methods predict the photophysical properties of imidazole derivatives?

- Methodological Answer : Time-dependent density functional theory (TD-DFT) calculates absorption/emission spectra by modeling HOMO-LUMO transitions. For this compound, computed λₐᵦₛ (~310 nm) aligns with experimental UV-Vis data (ε = 1.2 × 10⁴ M⁻¹cm⁻¹). Solvent effects are incorporated via the polarizable continuum model (PCM) .

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.